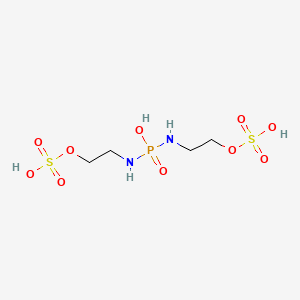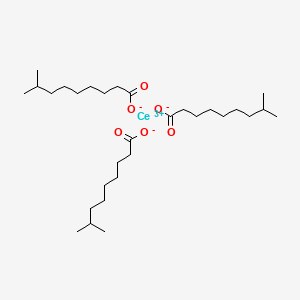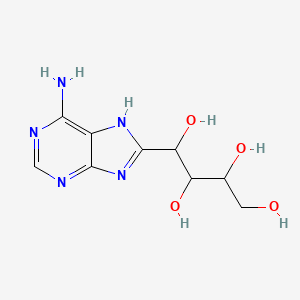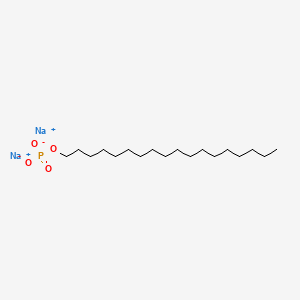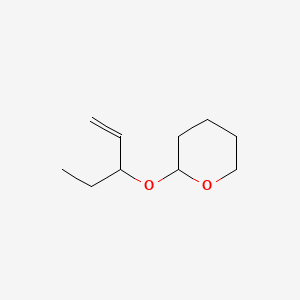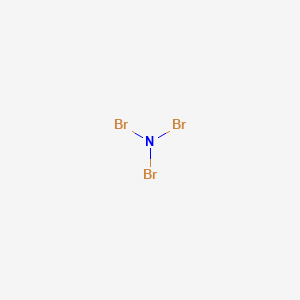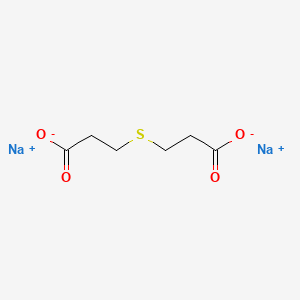
alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol is an organic compound with the molecular formula C12H16O It is characterized by the presence of a cyclopropyl group attached to a benzyl alcohol moiety, with two methyl groups positioned at the 2 and 4 locations on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol typically involves the cyclopropanation of a suitable precursor, followed by reduction to yield the desired alcohol. One common method involves the reaction of 2,4-dimethylbenzyl chloride with cyclopropylmagnesium bromide in the presence of a catalyst, followed by hydrolysis to obtain the alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl alcohol group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to the corresponding chloride.
Major Products:
Oxidation: Alpha-Cyclopropyl-2,4-dimethylbenzaldehyde or alpha-Cyclopropyl-2,4-dimethylbenzoic acid.
Reduction: Alpha-Cyclopropyl-2,4-dimethylbenzene.
Substitution: Alpha-Cyclopropyl-2,4-dimethylbenzyl chloride.
Scientific Research Applications
Alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may confer unique binding properties, enhancing the compound’s affinity for certain biological targets. The pathways involved in its mechanism of action can include modulation of enzyme activity or receptor signaling.
Comparison with Similar Compounds
- Alpha-Cyclopropyl-2,5-dimethylbenzyl alcohol
- Alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol
- Alpha-Cyclopropyl-2,4-dimethylphenylmethanol
Comparison: Alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol is unique due to the specific positioning of the cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects.
Properties
CAS No. |
83833-29-8 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
cyclopropyl-(2,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C12H16O/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10/h3,6-7,10,12-13H,4-5H2,1-2H3 |
InChI Key |
OWFYESAAHVXGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2CC2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


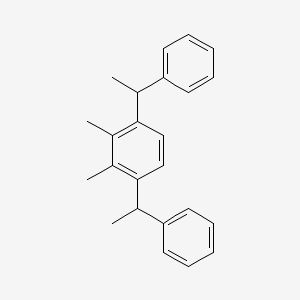
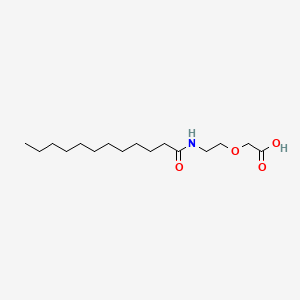

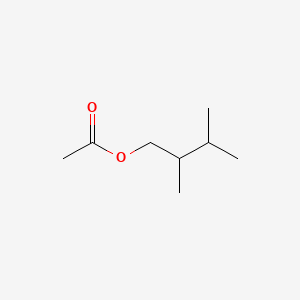
![Methyl 2-(5,6-difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoate](/img/structure/B15176678.png)

